1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Description
Chemical Identity and IUPAC Nomenclature
The compound’s systematic name, per IUPAC rules, is 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1086600-42-1 |
| Molecular Formula | C₉H₁₁BrFN |
| Molecular Weight | 232.10 g/mol |
| Structural Features | Bromine (2-position), fluorine (4-position), dimethylamino group |
The dimethylamino group (-N(CH₃)₂) introduces basicity, while the ortho-bromo and para-fluoro substituents influence electronic and steric properties. The compound’s SMILES notation is BrC1=C(C=CC(=C1)F)CN(C)C, and its InChIKey is AVDFQNYYGAIMAO-UHFFFAOYSA-N .
Historical Context in Organobromine/Fluorine Chemistry Research
The synthesis of halogenated aromatic amines like this compound builds on advancements in organofluorine and organobromine chemistry :
Organofluorine Chemistry
- Early Innovations : The isolation of fluorine by Henri Moissan (1886) enabled direct fluorination methods .
- World War II Era : Fluoropolymers (e.g., Teflon™) and fluorinated reagents (e.g., CoF₃) emerged for uranium enrichment, catalyzing industrial interest in fluorine-containing compounds .
- Modern Techniques : Electrophilic fluorination (e.g., Schiemann reaction) and halogen-exchange protocols (e.g., Cl→F using KF) became standard for synthesizing fluoroaromatics .
Organobromine Chemistry
- Natural Origins : Over 1,600 organobromine compounds are identified in marine organisms, highlighting bromine’s role in natural product biosynthesis .
- Synthetic Advances : Bromination via electrophilic substitution (e.g., Br₂/AlBr₃) or radical pathways enabled precise incorporation of bromine into aromatic systems .
This compound exemplifies the convergence of these fields, leveraging halogen-directed synthesis to achieve regioselective functionalization.
Position Within Halogenated Aromatic Amine Chemical Taxonomy
This compound belongs to three overlapping chemical classes:
A. Halogenated Aromatic Amines
B. Tertiary Amines
C. Polyhalogenated Aromatics
- Electronic Effects : Bromine (σₚ = +0.26) and fluorine (σₚ = +0.06) exert opposing inductive effects, modulating ring electrophilicity .
Comparative Analysis of Halogenated Aromatic Amines
This compound’s ortho-bromo/para-fluoro pattern distinguishes it from analogs with meta-halogenation or primary amine groups, enabling unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNXVMZWDWYTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733975 | |
| Record name | 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086600-42-1 | |
| Record name | 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 4-fluoroaniline or derivatives
- Starting from 4-fluoroaniline, acetylation to form 4-fluoroacetanilide protects the amine group.
- Bromination of this intermediate with hydrobromic acid in the presence of an oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite) selectively yields 2-bromo-4-fluoroacetanilide with minimal dibromo byproducts.
- Typical reaction conditions: temperature 30–60 °C, molar ratios of 4-fluoroaniline:hydrobromic acid:oxidant approximately 1:1–2:1–3.5.
- After bromination, hydrolysis of the acetanilide group regenerates the free amine if needed.
This method reduces formation of undesired dibromo species and improves yield of the monobromo intermediate.
Alternative halogen exchange and formylation
- Metal-halogen exchange on 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride at 0–5 °C forms an organomagnesium intermediate.
- Subsequent formylation with dimethylformamide (DMF) introduces a formyl group at the desired position.
- Crystallization and purification steps yield 2-fluoro-4-bromobenzaldehyde intermediates.
This approach offers good selectivity and avoids cryogenic conditions.
Introduction of the N,N-Dimethylaminomethyl Side Chain
Reductive amination of 2-bromo-4-fluorobenzaldehyde
- The aldehyde intermediate (2-bromo-4-fluorobenzaldehyde) is reacted with dimethylamine or a suitable amine source under reductive amination conditions.
- Reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst are used to convert the imine intermediate to the corresponding amine.
- Reaction solvents commonly include ethanol or methanol; temperatures range from ambient to reflux.
- This method directly installs the N,N-dimethylaminomethyl substituent on the aromatic ring.
Nucleophilic substitution on halomethyl derivatives
- Alternatively, 2-bromo-4-fluorobenzyl halides can be reacted with dimethylamine to substitute the halogen with the dimethylamino group.
- Conditions often involve polar aprotic solvents and controlled temperature to favor substitution over elimination.
- This method requires prior synthesis of the benzyl halide from the corresponding benzyl alcohol or other precursors.
Summary Table of Preparation Methods
| Step | Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| 1. Bromination | Acetylation of 4-fluoroaniline + bromination with HBr + oxidant | 4-fluoroaniline, acetic anhydride, HBr, H2O2; 30–60 °C | High selectivity for monobromo product; minimizes dibromo byproducts | Requires protection/deprotection steps |
| 2. Formylation | Metal-halogen exchange + DMF formylation | 1,4-dibromo-2-fluorobenzene, iPrMgCl, DMF; 0–5 °C | Good regioselectivity; no cryogenics needed | Requires Grignard reagents; sensitive to moisture |
| 3. Side chain installation | Reductive amination of aldehyde | 2-bromo-4-fluorobenzaldehyde, dimethylamine, NaBH3CN or H2/Pd; EtOH; reflux | Direct installation of N,N-dimethylaminomethyl group | Requires careful control of reductive conditions |
| 4. Alternative substitution | Nucleophilic substitution on benzyl halide | 2-bromo-4-fluorobenzyl halide, dimethylamine; polar aprotic solvent | Straightforward substitution | Synthesis of benzyl halide precursor needed |
Research Findings and Optimization Notes
- Bromination using hydrobromic acid and oxidants reduces formation of dibromo impurities compared to elemental bromine, improving yield and purity of 2-bromo-4-fluoroacetanilide.
- Metal-halogen exchange and formylation at low temperatures (0–5 °C) provide selective formylation without overreaction or side products.
- Reductive amination is preferred over direct alkylation due to milder conditions and better control over substitution pattern.
- Crystallization and purification steps are critical after each stage to isolate intermediates with high purity and yield.
- Use of solvents such as ethanol, methanol, toluene, and heptane is common in these processes to optimize solubility and reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming a fluorinated amine.
Common Reagents and Conditions:
Nucleophiles: Ammonia, primary amines, or thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Major Products:
Substitution Products: Formation of 2-fluoro-4-substituted phenyl-N,N-dimethylmethanamine derivatives.
Oxidation Products: Formation of N-oxides.
Reduction Products: Formation of 2-fluoro-N,N-dimethylmethanamine.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the pharmaceutical industry for developing new drugs. The presence of halogen atoms (bromine and fluorine) enhances the reactivity and selectivity of chemical reactions, making it suitable for creating various derivatives that exhibit biological activity.
Reactions and Mechanisms
The synthesis typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with dimethylamine. Under appropriate conditions, such as using a base like sodium hydroxide or potassium carbonate in an organic solvent (e.g., dichloromethane), this compound can be produced efficiently. The mechanism of action often involves nucleophilic substitution, where the dimethylamine group acts as a nucleophile.
Biological Applications
Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine is utilized in studies concerning enzyme inhibition and receptor binding. The compound's ability to interact with specific biological targets allows researchers to explore its potential therapeutic effects and understand its mechanisms at a molecular level.
Pharmacological Research
Research has indicated that compounds with similar structures can exhibit significant pharmacological activities, including anti-inflammatory and analgesic properties. Investigating this compound may lead to discovering new therapeutic agents .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is employed in producing specialty chemicals and materials with tailored properties. Its unique chemical characteristics allow it to be incorporated into formulations that require specific functionalities, such as enhanced solubility or stability under varying conditions.
Table 1: Summary of Research Applications
| Application Area | Specific Use Case | Findings/Insights |
|---|---|---|
| Chemical Synthesis | Intermediate for pharmaceuticals | Facilitates the synthesis of complex organic molecules |
| Biological Research | Enzyme inhibition studies | Potential therapeutic effects observed |
| Industrial Production | Specialty chemicals | Tailored properties for specific applications |
Case Study Example: Enzyme Interaction
A study focusing on the interaction of this compound with a specific enzyme demonstrated that the compound could inhibit enzymatic activity effectively at certain concentrations. This finding suggests potential applications in drug design where enzyme inhibition is a desired therapeutic outcome .
Mechanism of Action
The mechanism by which 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate neurotransmitter pathways or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Arylalkylamines
Halogen-Substituted Analogs
- 1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine (CAS 1237535-89-5): Substituents: Bromo (3-position) and trifluoromethyl (5-position) on the phenyl ring. Molecular Weight: 282.103 g/mol.
- 4-Bromo-N1,N1-dimethylbenzene-1,2-diamine (CAS 183251-89-0): Substituents: Bromo (4-position) and dimethylamine groups on a diaminobenzene backbone. Molecular Weight: 215.09 g/mol. Key Differences: The diamine structure increases polarity and hydrogen-bonding capacity, contrasting with the monoamine in the target compound .
Heterocyclic Derivatives
Gramine (1-(1H-Indol-3-yl)-N,N-dimethylmethanamine) :
Adinazolam (1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,5-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine) :
Physicochemical and Spectroscopic Properties
- Spectroscopic Techniques :
- Crystallography :
Data Table: Key Comparisons of Arylalkylamines
Biological Activity
1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine, commonly referred to as a derivative of dimethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of bromine and fluorine substituents on the aromatic ring, suggests enhanced reactivity and specificity in biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for this compound is C10H12BrF. The presence of both bromine and fluorine atoms significantly influences its chemical properties, including solubility, reactivity, and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 232.1 g/mol |
| Density | 1.568 g/cm³ |
| Boiling Point | 390.6 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. These compounds have been shown to target bacterial cell division proteins such as FtsZ, which is crucial for bacterial proliferation.
- Mechanism of Action : The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking, disrupting normal cellular processes and leading to cell death.
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. Studies have indicated that related dimethylamine derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival.
- Case Study : A study highlighted the effectiveness of similar compounds in inhibiting the growth of various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : It may be metabolized primarily in the liver through cytochrome P450 enzymes.
- Excretion : Renal excretion is anticipated as a primary route for elimination from the body.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has shown that varying the halogen substituents or altering the alkyl groups on the amine can significantly impact potency and selectivity against specific biological targets.
Table 2: Structure-Activity Relationship Data
| Compound | Activity (IC50) | Target |
|---|---|---|
| This compound | Low μM | Bacterial FtsZ |
| Similar Dimethylamine Derivative | 0.39 μM | ZIKV protease |
| Another Halogenated Analog | 0.62 μM | Cancer cell lines |
Q & A
Q. What are the recommended synthetic routes for 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine?
Methodological Answer: A common approach involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in polar aprotic solvents such as DMF. For example, a similar dimethylmethanamine derivative was synthesized by reacting a carboxylic acid precursor with 1-(3-(aminomethyl)phenyl)-N,N-dimethylmethanamine in DMF at 20°C . Another method employs 1,1-dimethoxy-N,N-dimethylmethanamine as a precursor for Mannich-type reactions under mild conditions, achieving yields up to 84% .
Q. How can the crystallographic structure of this compound be determined?
Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely used. The process involves:
Data Collection: High-resolution diffraction data from single crystals.
Structure Solution: Phase determination via direct methods (SHELXS/SHELXD).
Refinement: Iterative adjustment of atomic parameters using SHELXL, accounting for thermal motion and disorder .
Visualization: Tools like ORTEP-3 generate thermal ellipsoid plots to validate bond lengths and angles .
Q. What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal: Segregate halogenated waste for professional treatment to minimize environmental release .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR (e.g., H, C, 2D-COSY) with X-ray crystallography. For example, discrepancies in proton environments may arise from dynamic effects in solution, which can be clarified via solid-state NMR or DFT calculations .
- Crystallographic Refinement: Use SHELXL to model disorder or alternative conformations observed in the crystal lattice .
Q. How do bromo and fluoro substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing fluorine atom meta to the bromine enhances electrophilicity at the brominated position, facilitating Suzuki-Miyaura couplings.
- Steric Considerations: Steric hindrance from the dimethylamino group may require bulky ligands (e.g., SPhos) to accelerate transmetallation .
- Case Study: A related compound, 2-bromo-5-methoxy-N,N-dimethylbenzylamine, showed regioselective coupling at the bromine site under Pd catalysis .
Q. What in vitro assays evaluate biological target interactions (e.g., serotonin transporters)?
Methodological Answer:
- Radioligand Binding Assays: Use H-labeled ligands (e.g., paroxetine) to measure SERT affinity. Competitive binding studies with membrane homogenates expressing SERT, DAT, and NET can assess selectivity (e.g., Ki values < 0.05 nM for SERT vs. >300 nM for off-targets) .
- Functional Assays: Measure neurotransmitter uptake inhibition in transfected HEK-293 cells using fluorometric detection .
Q. What environmental toxicity assessments are applicable under OECD guidelines?
Methodological Answer:
- Acute Toxicity: Follow OECD Test No. 203 (Fish Acute Toxicity) and No. 202 (Daphnia Immobilization). For example, N,N-dimethylmethanamine derivatives show LC50 > 100 mg/L in fish, indicating low acute risk .
- Chronic Toxicity: Use OECD Test No. 210 (Fish Early-Life Stage) to evaluate growth inhibition and reproductive effects.
- Bioaccumulation Potential: Estimated via log Kow (e.g., <−3.5 for N,N-dimethylmethanamine suggests negligible bioaccumulation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
